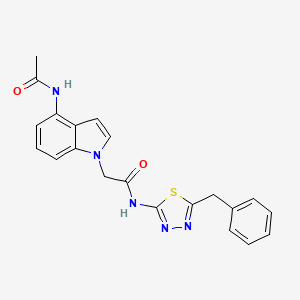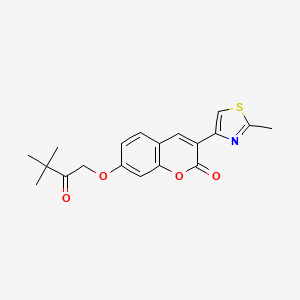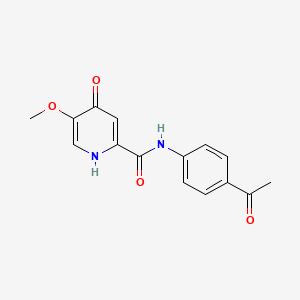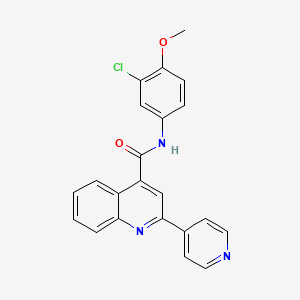![molecular formula C24H30N4O3 B10984123 2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide](/img/structure/B10984123.png)
2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a dimethoxyphenyl group, and a pyrrolidinecarboxamide moiety.
Preparation Methods
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with α,α-dimethylphenylacetic acid methyl ester, which undergoes Friedel-Crafts acylation and reduction reactions to form α,α-dimethyl-4-(2-bromoethyl)phenylacetic acid methyl ester.
Nucleophilic Substitution: This intermediate is then subjected to nucleophilic substitution reactions with 2-(4-piperidinyl)-1H-benzimidazole and 2-chloroethyl ether.
Hydrolysis: The final step involves hydrolysis to yield the desired compound.
Chemical Reactions Analysis
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the dimethoxyphenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Histamine H1 Receptor Antagonism: The compound selectively binds to peripheral histamine H1 receptors, blocking the action of histamine and reducing allergic symptoms.
Inhibition of Inflammatory Mediators: It inhibits the release of histamine and interleukin-4 from mast cells and peripheral granulocytes, reducing inflammation.
Comparison with Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Bilastine: Another histamine H1 receptor antagonist with similar anti-allergic properties.
Cetirizine: A widely used antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: Another antihistamine that is structurally different but shares similar pharmacological properties.
These comparisons highlight the uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-1-PYRROLIDINECARBOXAMIDE in terms of its chemical structure and specific interactions with molecular targets.
Properties
Molecular Formula |
C24H30N4O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-15(2)22(16-11-12-20(30-3)21(14-16)31-4)27-24(29)28-13-7-10-19(28)23-25-17-8-5-6-9-18(17)26-23/h5-6,8-9,11-12,14-15,19,22H,7,10,13H2,1-4H3,(H,25,26)(H,27,29) |
InChI Key |
GZMDRBGQSILGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10984054.png)


![methyl 5-(4-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984067.png)
![N-(3-bromophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10984082.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10984084.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10984088.png)
![(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10984089.png)
![3-{1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B10984090.png)
![4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid](/img/structure/B10984097.png)


![N-[(6-fluoro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B10984125.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10984128.png)
